REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][O:6][CH:7]1[CH2:12]CC[CH2:9][O:8]1)=[N+:2]=[N-:3].[CH3:13]C1(C)OC(COS(C2C=CC(C)=CC=2)(=O)=O)CO1>>[N:1]([CH2:4][CH:5]1[CH2:9][O:8][C:7]([CH3:12])([CH3:13])[O:6]1)=[N+:2]=[N-:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCOC1OCCCC1
|
Name
|
|
Quantity
|
37.8 mmol
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)COS(=O)(=O)C1=CC=C(C=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by continuous gradient flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1OC(OC1)(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |